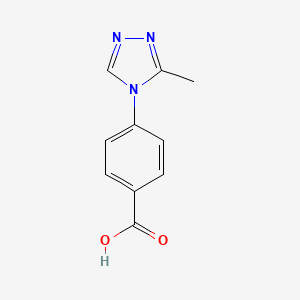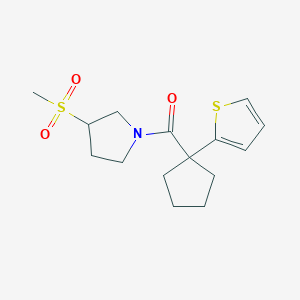![molecular formula C24H29ClFN3O3S B2681725 2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1331174-10-7](/img/structure/B2681725.png)
2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including an ethoxyphenyl group, a fluorobenzo[d]thiazol group, and a morpholinopropyl group. These groups could contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting electronic properties. The presence of a fluorobenzo[d]thiazol group could make the compound electron-deficient, which might affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of closely related benzothiazole derivatives has been extensively studied for their biological activities. For instance, benzothiazole and its derivatives have been synthesized and evaluated for anti-inflammatory, Src kinase inhibitory, and anticancer activities. These compounds often undergo meticulous structural modifications to enhance their biological efficacy, including alterations to improve metabolic stability and pharmacological profiles (Stec et al., 2011). Such research underscores the relevance of specific structural moieties in modulating biological activities, suggesting that our compound of interest could be explored within similar contexts.
Anticancer Potential
The anticancer potential of benzothiazole analogs has been a focal point of several studies. Compounds exhibiting structural similarities to 2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride have shown promising results against various cancer cell lines. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from certain core structures have demonstrated significant anti-inflammatory and analgesic properties, alongside potential as COX-2 inhibitors (Abu‐Hashem et al., 2020). These findings suggest an avenue for exploring the anticancer and anti-inflammatory potential of our compound through targeted synthesis and biological evaluation.
Material Science and Molecular Docking Studies
In material science, derivatives similar to our compound have been investigated for their photovoltaic efficiency, showcasing potential applications in dye-sensitized solar cells (DSSCs). Studies involving quantum mechanical and ligand-protein interactions of benzothiazolinone acetamide analogs revealed promising light harvesting efficiencies and non-linear optical (NLO) activities, indicating their suitability in photovoltaic applications (Mary et al., 2020). Moreover, molecular docking studies have been conducted to understand the binding interactions of such compounds with biological targets, further emphasizing the versatility of this chemical framework in both pharmaceutical and material science research.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S.ClH/c1-2-31-20-7-4-18(5-8-20)16-23(29)28(11-3-10-27-12-14-30-15-13-27)24-26-21-9-6-19(25)17-22(21)32-24;/h4-9,17H,2-3,10-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSPXDSHCOWIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)


![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)


![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)


![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)